molecular formula C12H11ClN2O B13588521 1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one

1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one

Cat. No.: B13588521
M. Wt: 234.68 g/mol
InChI Key: RHOUVMFNDLECGO-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a chloroethanone group at position 2.

Preparation Methods

The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The nitrogen atom at position 1 of the pyrazole ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Chlorination: The final step involves the introduction of the chloroethanone group at position 2 of the pyrazole ring. This can be achieved by reacting the benzylated pyrazole with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloroethanone group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(1-Benzyl-1H-pyrazol-4-yl)-2-chloroethan-1-one can be compared with other pyrazole derivatives such as:

    1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol: This compound has a hydroxyl group instead of a chloroethanone group, leading to different chemical reactivity and biological activity.

    1-(1-Benzyl-1H-pyrazol-4-yl)-2-methylisothiourea: This compound contains an isothiourea group, which imparts antioxidant properties and the ability to modulate glutamate receptors.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)-2-chloroethanone

InChI

InChI=1S/C12H11ClN2O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2

InChI Key

RHOUVMFNDLECGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CCl

Origin of Product

United States

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